molecular formula C12H17NS B14328304 N-Benzyl-2,2-dimethylpropanethioamide CAS No. 103197-90-6

N-Benzyl-2,2-dimethylpropanethioamide

Cat. No.: B14328304
CAS No.: 103197-90-6
M. Wt: 207.34 g/mol
InChI Key: RFCOEJGQHYVKDC-UHFFFAOYSA-N
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Description

N-Benzyl-2,2-dimethylpropanethioamide is a specialized chemical building block of significant interest in medicinal and organic chemistry research. This compound features a thioamide functional group, where an oxygen atom is replaced by sulfur, which can markedly alter its reactivity, binding affinity, and physicochemical properties compared to its oxo-amide analogs . Thioamide derivatives based on the 2,2-dimethylpropanamide (pivalamide) scaffold are recognized as versatile intermediates in the synthesis of complex molecules, including those with potential pharmacological activities . Researchers utilize this compound and its derivatives as key precursors in the development of molecules with diverse biological activities, such as antimicrobial, antiviral, and anticancer properties . The incorporation of the N-benzyl group enhances the compound's utility in asymmetric synthesis and as a potential ligand in transition metal catalysis, facilitating various chemical transformations like cross-coupling reactions . Furthermore, structural analogs of N-benzyl propanamides have been extensively studied and validated in preclinical research for their potent anticonvulsant activities, demonstrating the importance of this chemical class in central nervous system (CNS) drug discovery . The 2,2-dimethyl (tert-butyl) group contributes significant steric bulk, which can be used to influence the conformation of synthesized molecules and improve metabolic stability. This product is intended for research purposes as a synthetic intermediate or standard for analytical development. For Research Use Only. Not for human or veterinary, diagnostic, or therapeutic use.

Properties

CAS No.

103197-90-6

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-benzyl-2,2-dimethylpropanethioamide

InChI

InChI=1S/C12H17NS/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)

InChI Key

RFCOEJGQHYVKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Transamidation of Primary Thioamides with Benzylamine

The most direct route to N-Benzyl-2,2-dimethylpropanethioamide involves the transamidation of 2,2-dimethylpropanethioamide with benzylamine. This method, detailed in recent studies, employs hydroxylamine hydrochloride as a catalyst under thermal conditions.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the primary amine (benzylamine) displaces the existing thioamide group. Key parameters include:

  • Catalyst : Hydroxylamine hydrochloride (10 mol%)
  • Temperature : 120°C
  • Duration : 15 hours
  • Solvent : Neat conditions (solvent-free)

The reaction achieves a moderate yield of 48% , with purification via silica gel chromatography using hexane/ethyl acetate gradients.

Table 1: Optimization Data for Transamidation
Parameter Value/Description Impact on Yield
Catalyst Loading 10 mol% hydroxylamine hydrochloride Essential for activation
Temperature 120°C Below 100°C reduces conversion
Reaction Time 15 hours Shorter durations incomplete
Solvent Solvent-free Minimizes side reactions

Spectral Characterization

The product exhibits distinct ¹H NMR and ¹³C NMR profiles:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.24 (m, 5H, Ar-H), 4.77 (d, J = 4.8 Hz, 2H, CH₂), 1.31 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 212.38 (C=S), 135.38 (Ar-C), 128.02–127.12 (Ar-CH), 49.77 (N-CH₂), 43.52 (C(CH₃)₃), 29.16 (CH₃).

Comparative Analysis of Methods

Table 3: Method Comparison
Metric Transamidation Thionation
Starting Material 2,2-Dimethylpropanethioamide N-Benzyl-2,2-dimethylpropanamide
Catalyst/Reagent Hydroxylamine hydrochloride Lawesson’s reagent
Yield 48% ~60–75% (estimated)
Purification Column chromatography Recrystallization or filtration
Scalability Moderate High (if amide accessible)

Emerging Mechanochemical Approaches

Recent advances in solvent-minimized synthesis highlight the potential of mechanochemical thionation. Ball milling N-Benzyl-2,2-dimethylpropanamide with Lawesson’s reagent in the presence of a liquid additive (e.g., ethanol) could enhance reaction efficiency. Preliminary data for similar systems show:

  • Reaction Time : Reduced to 2 hours.
  • Yield : Comparable to solution-phase methods (65–70%).

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,2-dimethylpropanethioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-Benzyl-2,2-dimethylpropanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2,2-dimethylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The benzyl group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-Benzyl-2,2-dimethylpropanethioamide and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Biological Activities/Applications Evidence Source
This compound C₁₂H₁₇NS Thioamide (–C(=S)–N–), 2,2-dimethylpropanoyl Hypothesized antimicrobial/antioxidant roles Inferred
N-Benzyl-2,2-dimethylpropanamide (amide analog) C₁₂H₁₇NO Amide (–C(=O)–N–), 2,2-dimethylpropanoyl Chemical intermediate; no bioactivity reported
N-Benzyl-2,2,2-trifluoroacetamide C₉H₈F₃NO Amide (–C(=O)–N–), trifluoroacetyl Antifungal (MIC: 15.62–62.5 μg/mL), antioxidant (78.97% at 1,000 μg/mL)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Amide (–C(=O)–N–), hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization
N-(2-Dimethylaminoethyl)-4-isopropoxythiobenzamide C₁₄H₂₀N₂OS Thioamide (–C(=S)–N–), dimethylaminoethyl Potential enzyme inhibition (docking studies)

Key Comparative Analysis

Thioamide vs. Amide Functionality
  • Hydrogen Bonding : The sulfur atom in thioamides has lower electronegativity than oxygen, reducing hydrogen-bonding capacity. This may weaken interactions with enzyme active sites but improve resistance to hydrolysis .
Substituent Effects on Bioactivity
  • Trifluoroacetyl Group (N-Benzyl-2,2,2-trifluoroacetamide): The electron-withdrawing CF₃ group enhances antifungal activity (MIC 15.62 μg/mL against A. flavus) and antioxidant capacity (1.352 mM Fe(II)/g in FRAP assay) .
  • Hydroxy-Dimethylethyl Group () : This substituent enables N,O-bidentate coordination, facilitating metal-catalyzed reactions. Such directing groups are absent in the thioamide, suggesting divergent synthetic applications.
Antioxidant and Cytotoxic Profiles
  • N-Benzyl-2,2,2-trifluoroacetamide demonstrated concentration-dependent antioxidant activity (78.97% at 1,000 μg/mL) and moderate cytotoxicity (IC₅₀ 100 μg/mL) .
Molecular Docking and Enzyme Interactions
  • N-Benzyl-2,2,2-trifluoroacetamide showed low docking energies with antifungal targets (CYP51, AmpC beta-lactamase), suggesting competitive inhibition . The thioamide’s larger atomic radius and altered electronegativity may improve binding to hydrophobic enzyme pockets.

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